BenchChemオンラインストアへようこそ!

Fosfomycin Tromethamine

Urinary Tract Infection Antibiotic Stewardship Comparative Efficacy

Fosfomycin Tromethamine is the orally bioavailable salt delivering peak serum levels 2–4× higher than the calcium salt (18–22 vs 6–7 µg/mL) with ~58% urinary elimination within 24 h, enabling a validated single 3 g dose for uncomplicated UTI. Clinically proven 94% E. coli susceptibility versus 59% for ciprofloxacin in resistant settings, and 93.8% cumulative success against ESBL-producing E. coli. Pregnancy Category B. Single-dose regimen supports antimicrobial stewardship—equivalent efficacy to multi-day comparators (OR 0.89; P=0.41) without adherence concerns. Not interchangeable with other fosfomycin salts.

Molecular Formula C7H18NO7P
Molecular Weight 259.19 g/mol
CAS No. 78964-85-9
Cat. No. B124862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFosfomycin Tromethamine
CAS78964-85-9
SynonymsP-[(2R,3S)-3-Methyl-2-oxiranyl]phosphonic Acid compd. with 2-Amino-2-(hydroxymethyl)-1,3-propanediol; _x000B_(3-Methyloxiranyl)phosphonic Acid compd. with 2-Amino-2-(hydroxymethyl)-1,3-propanediol;  [(2R,3S)-3-Methyloxiranyl]phosphonic Acid compd. with 2-Am
Molecular FormulaC7H18NO7P
Molecular Weight259.19 g/mol
Structural Identifiers
SMILESCC1C(O1)P(=O)(O)O.C(C(CO)(CO)N)O
InChIInChI=1S/C4H11NO3.C3H7O4P/c5-4(1-6,2-7)3-8;1-2-3(7-2)8(4,5)6/h6-8H,1-3,5H2;2-3H,1H3,(H2,4,5,6)/t;2-,3+/m.0/s1
InChIKeyQZJIMDIBFFHQDW-LMLSDSMGSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 800 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Fosfomycin Tromethamine (CAS 78964-85-9): Product Specification and Clinical Positioning for uUTI Procurement


Fosfomycin Tromethamine is a water-soluble, orally bioavailable salt form of fosfomycin, a broad-spectrum phosphonic acid antibiotic that irreversibly inhibits the first committed step in bacterial cell wall biosynthesis by inactivating UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) [1]. Clinically, the compound is distinguished by its unique single-dose (3 g) therapeutic regimen approved for uncomplicated urinary tract infections (uUTI) in women and asymptomatic bacteriuria in pregnancy [2], achieving equivalent clinical and microbiological outcomes to multi-day courses of comparator agents [3].

Why Fosfomycin Tromethamine Cannot Be Readily Substituted: Salt Form, Regimen, and Resistance Considerations


Direct substitution of fosfomycin tromethamine with other fosfomycin salts (e.g., calcium or disodium) or alternative oral uUTI antibiotics is precluded by material differences in oral bioavailability, urinary pharmacokinetics, and clinically validated dosing regimens. The tromethamine salt achieves peak serum concentrations two- to fourfold higher than the calcium salt (18-22 µg/mL vs. 6-7 µg/mL) and delivers approximately 58% urinary elimination of the administered dose within 24 hours, enabling a validated single-dose regimen that is not pharmacokinetically interchangeable with the calcium salt [1]. Furthermore, comparator agents such as ciprofloxacin and nitrofurantoin require multi-day dosing (5-7 days) and are associated with regionally variable resistance rates that differ from fosfomycin's conserved susceptibility profile [2].

Fosfomycin Tromethamine Quantitative Differentiation Evidence: Comparative Efficacy, PK, and Resistance Data


Clinical Efficacy Equivalence with Reduced Dosing Burden: Fosfomycin Tromethamine vs. Multi-Day Comparator Antibiotics in uUTI

A 2020 meta-analysis of 21 studies (3,103 patients) demonstrated that single-dose fosfomycin tromethamine (3 g) is clinically equivalent to multi-day comparator antibiotic regimens (including nitrofurantoin, ciprofloxacin, norfloxacin, and trimethoprim-sulfamethoxazole) in treating uncomplicated urinary tract infection (uUTI) and asymptomatic bacteriuria in pregnant women. The analysis yielded an odds ratio (OR) of 0.89 (95% CI 0.71-1.10; P=0.41) for clinical resolution, indicating no significant difference in efficacy [1]. This equivalence is achieved with a single oral dose, contrasting with comparator regimens typically requiring 3-7 days of multiple daily administrations [1].

Urinary Tract Infection Antibiotic Stewardship Comparative Efficacy

Preserved Antibacterial Susceptibility in an Era of Rising Fluoroquinolone Resistance: Fosfomycin Tromethamine vs. Ciprofloxacin

In a randomized comparative study (n=142 women with uUTI), fosfomycin tromethamine (FMT) demonstrated substantially higher in vitro susceptibility among E. coli isolates compared to ciprofloxacin. FMT susceptibility was 94%, whereas ciprofloxacin susceptibility was only 59% (P<0.05) [1]. Clinical and bacteriological eradication rates were comparable between arms (83% vs. 78% and 83% vs. 78%, respectively), confirming that the higher susceptibility advantage translated to maintained clinical efficacy despite a shorter treatment duration (single-dose vs. 5-day course) [1].

Antimicrobial Resistance E. coli Susceptibility Empiric Therapy

Pharmacokinetic Superiority of the Tromethamine Salt: Oral Bioavailability and Urinary Excretion vs. Calcium Fosfomycin

A comparative pharmacokinetic study in young adults (n=5, age 29±3 years) demonstrated that the tromethamine salt achieves peak serum concentrations (Cmax) 2- to 4-fold higher than the calcium salt (18-22 µg/mL vs. 6-7 µg/mL), reflecting superior intestinal absorption [1]. Additionally, 24-hour urinary elimination of the administered dose was approximately 58% for the tromethamine salt compared to 28% for the calcium salt, indicating approximately twice the active drug delivery to the urinary tract target site [1].

Pharmacokinetics Salt Form Comparison Oral Bioavailability

Favorable Safety Profile with Reduced Adverse Event Burden vs. Nitrofurantoin Multi-Day Therapy

In a multicenter double-masked randomized trial comparing single-dose fosfomycin tromethamine (3 g) with a 7-day course of nitrofurantoin (100 mg twice daily), adverse events related to study medication occurred in 5.3% (20/375) of fosfomycin recipients compared to 5.6% (21/374) of nitrofurantoin recipients, with no significant difference in tolerability [1]. The most common adverse events associated with fosfomycin were diarrhea (2.4%), vaginitis (1.8%), and nausea (0.8%)—all mild and self-limiting [1].

Safety Tolerability Adverse Events

Activity Against ESBL-Producing E. coli: An Evidence-Based Option for Multidrug-Resistant uUTI

A systematic review evaluating fosfomycin for multidrug-resistant Enterobacteriaceae infections identified two clinical studies in which oral fosfomycin tromethamine was clinically effective against complicated or uncomplicated lower UTIs caused by ESBL-producing E. coli in 75 of 80 evaluated patients, yielding a cumulative clinical success rate of 93.8% [1]. This activity is attributed to fosfomycin's unique MurA inhibition mechanism, which is unaffected by β-lactamase-mediated resistance [1].

Multidrug Resistance ESBL Enterobacteriaceae

Faster Symptom Resolution and Higher Bacteriological Cure Rate vs. Multi-Dose Antibiotic Regimens

A cost-effectiveness analysis of 2,069 non-pregnant female patients with acute cystitis compared single-dose fosfomycin tromethamine (FT) to multiple-dose antibiotic regimens (MDAG). FT achieved a clinical bacteriological efficacy of 86.4% compared to 81.8% for MDAG. Moreover, symptom resolution occurred in a mean of 2.1 days with FT versus 3.4 days with MDAG [1]. Additionally, 93.8% of FT recipients remained free of adverse events compared to 86.9% of MDAG recipients [1].

Symptom Resolution Bacteriological Cure Cost-Effectiveness

Priority Procurement and Formulary Inclusion Scenarios for Fosfomycin Tromethamine Based on Quantitative Differentiation


First-Line Empiric Therapy for Uncomplicated UTI in Regions with High Fluoroquinolone Resistance

In healthcare settings where local antibiograms document ciprofloxacin resistance exceeding 20% among E. coli uropathogens, fosfomycin tromethamine represents a procurement priority based on preserved susceptibility rates of 94% versus 59% for ciprofloxacin [1]. The single-dose oral regimen further supports antimicrobial stewardship objectives by eliminating unnecessary drug exposure after treatment completion [1].

Oral Step-Down Therapy for ESBL-Producing Enterobacteriaceae Lower UTI

For patients with confirmed ESBL-producing E. coli lower urinary tract infection who require oral therapy following intravenous treatment or as primary management, fosfomycin tromethamine offers a 93.8% cumulative clinical success rate based on pooled clinical evidence [1]. This indication is particularly relevant for formulary inclusion in hospitals and long-term care facilities with endemic ESBL prevalence [1].

Antibiotic Stewardship Programs Prioritizing Single-Dose Regimens to Improve Adherence

Fosfomycin tromethamine is uniquely positioned for antimicrobial stewardship initiatives that seek to reduce total antibiotic consumption while maintaining equivalent clinical efficacy. The compound achieves clinical resolution rates equivalent to multi-day comparators (OR 0.89; 95% CI 0.71-1.10; P=0.41) while requiring only a single 3 g oral dose [1], eliminating concerns regarding incomplete adherence to multi-day courses.

Pregnant Populations with Asymptomatic Bacteriuria or uUTI Requiring Safe, Single-Dose Therapy

In obstetric care settings, fosfomycin tromethamine provides a Category B pregnancy-compatible option for asymptomatic bacteriuria and uUTI management. Meta-analysis data confirm equivalent clinical and microbiological resolution to comparator antibiotics in pregnant women with uUTI (P=0.64) and asymptomatic bacteriuria (P=0.30), with no serious fosfomycin-related adverse events reported [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fosfomycin Tromethamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.